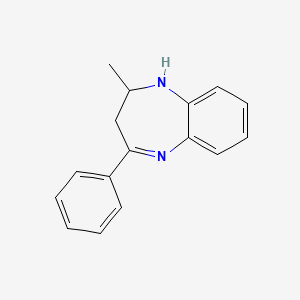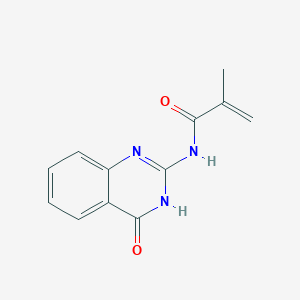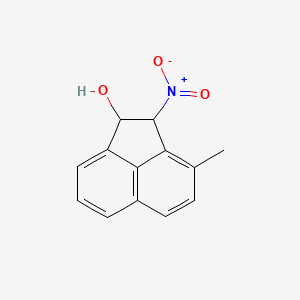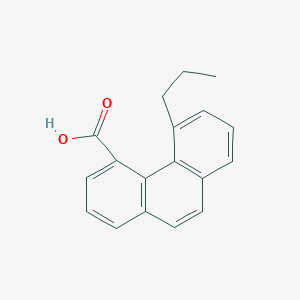
5-Propylphenanthrene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propylphenanthrene-4-carboxylic acid: is an organic compound belonging to the class of carboxylic acids It features a phenanthrene core, which is a polycyclic aromatic hydrocarbon, with a propyl group attached to the fifth carbon and a carboxylic acid group attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method for preparing carboxylic acids, including 5-Propylphenanthrene-4-carboxylic acid, is the oxidation of alkylbenzenes.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents is also an effective method.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Nucleophiles: Alcohols, amines, and halides are common nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and acid chlorides.
科学研究应用
Chemistry:
Organic Synthesis: 5-Propylphenanthrene-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in developing new pharmaceuticals due to its unique structural properties.
Biochemical Studies: It is used in studies to understand the interactions between polycyclic aromatic hydrocarbons and biological systems.
Industry:
作用机制
The mechanism of action of 5-Propylphenanthrene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the phenanthrene core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
相似化合物的比较
Phenanthrene-4-carboxylic acid: Lacks the propyl group, making it less hydrophobic and potentially less interactive with hydrophobic biomolecules.
5-Methylphenanthrene-4-carboxylic acid: Contains a methyl group instead of a propyl group, resulting in different steric and electronic properties.
5-Ethylphenanthrene-4-carboxylic acid: Features an ethyl group, which is smaller than the propyl group, leading to variations in its chemical reactivity and interactions.
Uniqueness: 5-Propylphenanthrene-4-carboxylic acid is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its similar compounds .
属性
CAS 编号 |
114116-12-0 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
5-propylphenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C18H16O2/c1-2-5-12-6-3-7-13-10-11-14-8-4-9-15(18(19)20)17(14)16(12)13/h3-4,6-11H,2,5H2,1H3,(H,19,20) |
InChI 键 |
NJEKNDPFKOCMDN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=CC2=C1C3=C(C=CC=C3C(=O)O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


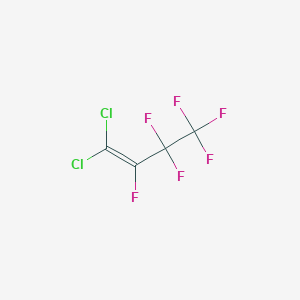
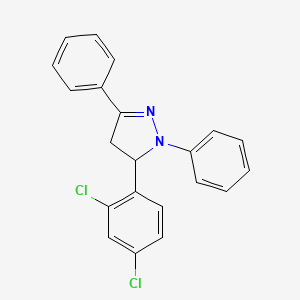
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)

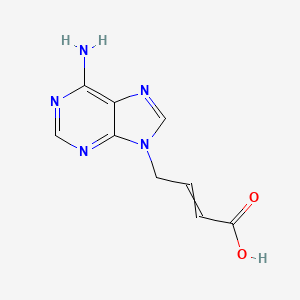
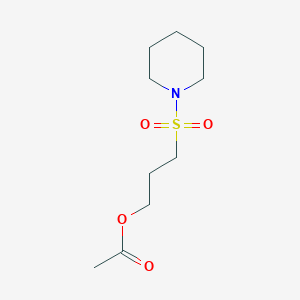

![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
